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Compound of Interest

Compound Name: 1,1,2,3,3-Pentaethylguanidine

Cat. No.: B081650

1,1,2,3,3-Pentaethylguanidine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and
potential synthetic methodologies for 1,1,2,3,3-Pentaethylguanidine. Guanidines, as a class
of organic compounds, are distinguished by their exceptional basicity and find utility in a range
of applications including catalysis and synthesis. This document consolidates available data on
1,1,2,3,3-Pentaethylguanidine and provides a scientific foundation for its use in research and
development.

Chemical Structure and Identification

1,1,2,3,3-Pentaethylguanidine is a highly substituted guanidine. The central feature of its
structure is a carbon atom double-bonded to one nitrogen atom and single-bonded to two other
nitrogen atoms. In this specific molecule, all available positions on the nitrogen atoms are
substituted with ethyl groups.

Below is a diagram representing the chemical structure of 1,1,2,3,3-Pentaethylguanidine.
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Caption: Chemical structure of 1,1,2,3,3-Pentaethylguanidine.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 1,1,2,3,3-pentaethylguanidine[1]
CAS Number 13439-89-9[1]

Molecular Formula

C11H25N3[1]

SMILES CCN=C(N(CC)CC)N(CC)CC[1]
o INChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-
n
3)14(9-4)10-5/n6-10H2,1-5H3[1]
InChl Key NRGWEQLAXOTOPB-UHFFFAOYSA-N[1]
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Physicochemical Properties

The physicochemical properties of 1,1,2,3,3-Pentaethylguanidine are summarized in the table
below. It is important to note that some of these values are predicted and should be confirmed
by experimental analysis.

Table 2: Physicochemical Properties

Property Value Source

Molecular Weight 199.34 g/mol [1] Benchchem[1]
Boiling Point 93-94 °C at 12 Torr ChemicalBook
Melting Point Not available

Density (Predicted) 0.86 + 0.1 g/cm3 ChemicalBook

pKa (Predicted) 14.33+0.70 ChemicalBook
Solubility Soluble in organic solvents. General knowledge
Purity Typically 95%[1] Benchchem|[1]

Synthesis and Experimental Protocols

The synthesis of highly substituted guanidines can be achieved through several routes. While a
specific detailed protocol for 1,1,2,3,3-Pentaethylguanidine is not readily available in the
literature, a plausible synthetic approach involves the reaction of a carbodiimide with an amine
or the guanylation of an amine with a suitable reagent.

A potential synthetic workflow is outlined below. This should be regarded as a general
guideline, and optimization of reaction conditions would be necessary.
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Caption: Proposed synthesis workflow for 1,1,2,3,3-Pentaethylguanidine.

Experimental Protocol: Synthesis of 1,1,2,3,3-
Pentaethylguanidine (Proposed)

Disclaimer: This is a theoretical protocol and has not been experimentally validated. It should
be performed by qualified personnel in a controlled laboratory setting with appropriate safety
precautions.

Materials:
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N,N'-Diethylcarbodiimide

Diethylamine

Anhydrous toluene (or other suitable aprotic solvent)

Inert gas (Nitrogen or Argon)

Procedure:

To a stirred solution of N,N'-diethylcarbodiimide (1.0 eq) in anhydrous toluene under an inert
atmosphere, add diethylamine (1.1 eq) dropwise at room temperature.

e The reaction mixture is then heated to a temperature between 60-80 °C and stirred for
several hours. The progress of the reaction should be monitored by a suitable analytical
technique (e.g., TLC or GC-MS).

e Upon completion of the reaction, the solvent is removed under reduced pressure.

e The crude product is then purified by vacuum distillation to yield 1,1,2,3,3-
Pentaethylguanidine as a liquid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by spectroscopic
methods such as *H NMR, 3C NMR, and mass spectrometry.

Spectroscopic Data (Predicted)

While experimental spectra for 1,1,2,3,3-Pentaethylguanidine are not publicly available, the
expected spectral features can be predicted based on its structure and data from analogous
compounds.

Table 3: Predicted Spectroscopic Data
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Technique

Expected Features

1H NMR

Multiple overlapping signals in the upfield region
(approx. 1.0-3.5 ppm) corresponding to the ethyl
groups. The methylene protons (-CH2-) will
appear as quartets, and the methyl protons (-
CH3) will appear as triplets. The exact chemical
shifts will be influenced by the electronic

environment of the different ethyl groups.

13C NMR

Signals corresponding to the methyl and
methylene carbons of the ethyl groups in the
aliphatic region (approx. 10-50 ppm). A
characteristic downfield signal for the central
guanidinyl carbon (C=N) is expected (approx.
160-170 ppm).

IR Spectroscopy

C-H stretching vibrations for the ethyl groups
are expected around 2850-3000 cm~1. A strong
C=N stretching vibration is characteristic of the
guanidine core and is expected in the region of
1600-1650 cm™2.

Mass Spectrometry

The mass spectrum should show a molecular
ion peak (M+) corresponding to the molecular
weight of the compound (199.34 g/mol ).
Fragmentation patterns would likely involve the

loss of ethyl groups.

Applications in Research and Drug Development

Highly substituted guanidines like 1,1,2,3,3-Pentaethylguanidine are strong, non-nucleophilic

bases that are soluble in organic solvents. These properties make them valuable reagents in

organic synthesis.

Potential applications include:

e Organocatalysis: Due to their strong basicity, they can be used to catalyze a variety of

organic reactions, such as Michael additions, aldol reactions, and polymerizations.
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o Deprotonation Reactions: Their ability to act as a strong base makes them suitable for
deprotonating a wide range of substrates in organic synthesis.

e Precursors for Biologically Active Molecules: The guanidine moiety is present in numerous
biologically active compounds. 1,1,2,3,3-Pentaethylguanidine could serve as a building
block for the synthesis of novel drug candidates.

Safety and Handling

As a strong organic base, 1,1,2,3,3-Pentaethylguanidine should be handled with care. It is
expected to be corrosive and an irritant. Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
All work should be conducted in a well-ventilated fume hood. For detailed safety information,
refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the known chemical properties and structure of
1,1,2,3,3-Pentaethylguanidine, along with a proposed synthetic methodology. While there is a
lack of extensive experimental data for this specific compound, its properties can be inferred
from the broader class of highly substituted guanidines. Further research into the experimental
properties and applications of 1,1,2,3,3-Pentaethylguanidine is warranted to fully explore its
potential in organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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